molecular formula C15H15N3O2 B2781183 N-Pyridin-4-ylmethyl-N'-o-tolyl-oxalamide CAS No. 425417-07-8

N-Pyridin-4-ylmethyl-N'-o-tolyl-oxalamide

Cat. No. B2781183
M. Wt: 269.304
InChI Key: GKAWDJIFYSOBDY-UHFFFAOYSA-N
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Description

“N-Pyridin-4-ylmethyl-N’-o-tolyl-oxalamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The precursor, N,N′-bis­(pyridin-4-ylmeth­yl)oxalamide, was prepared in accordance with the literature procedure . It was dissolved in DMF and then carefully layered in different experiments with 2 ml of benzene, o-xylene, m-xylene, p-xylene, toluene, pyridine .


Molecular Structure Analysis

In the oxalamide molecule, the central C2N2O2 atoms are planar . An intramolecular amide-N-H⋯O (amide) hydrogen bond is evident, which gives rise to an S(5) loop . Overall, the molecule adopts an anti-periplanar disposition of the pyridyl rings, and an orthogonal relationship is evident between the central plane and each terminal pyridyl ring .

Scientific Research Applications

Room Temperature Cu-Catalyzed N-Arylation

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (a similar compound) has been demonstrated to be an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This process exhibits excellent chemoselectivity and functional group tolerance, leading to a diverse range of N-arylation products (Bhunia, De, & Ma, 2022).

Reactivity with Zn(II) Salts

Pyridine-based compounds react with Zn(II) salts under different conditions to form various products, including coordination polymers and metallomacrocycles. These reactions are significantly influenced by the presence or absence of pyridine in the reaction mixture (Ghosh, Savitha, & Bharadwaj, 2004).

Antimicrobial Activity and Molecular Docking Studies

A novel synthesized compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, derived from pyridine-4-carboxaldehyde and sulfadiazine, displayed antimicrobial activity. Its properties were characterized using spectroscopy, and molecular docking studies suggested potential biological applications (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Structural and Hirshfeld Surface Analysis

The crystallization and structural properties of N,N'-bis(pyridin-3-ylmethyl)oxalamide polymorphs have been studied, revealing insights into their molecular packing and the role of hydrogen bonding in their structural stability (Jotani, Zukerman-Schpector, Madureira, Poplaukhin, Arman, Miller, & Tiekink, 2016).

Future Directions

The future directions for “N-Pyridin-4-ylmethyl-N’-o-tolyl-oxalamide” and similar compounds could involve further exploration of their potential use in non-linear optics . Research is focused on transferring the optical nonlinearity on the molecular level to macroscopic nonlinear- and electro-optic activity . This includes the incorporation of these molecules as guests into layered inorganic compounds, which might serve as the host carriers .

properties

IUPAC Name

N'-(2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-11-4-2-3-5-13(11)18-15(20)14(19)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAWDJIFYSOBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide

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